
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Overview
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is an organic compound with the molecular formula C7H14O3. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its unique structure, which includes a dioxolane ring and an ethanol group. It is used in various chemical synthesis processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
This compound is structurally similar to other dioxolane derivatives, which have been shown to interact with various biological targets
Mode of Action
The mode of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is currently unknown. Given its structural similarity to other dioxolane derivatives, it may interact with its targets through similar mechanisms . .
Biochemical Pathways
Dioxolane derivatives have been implicated in a variety of biochemical pathways, but the specific pathways affected by this compound remain to be determined .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, this compound can alter cellular metabolism by acting as a substrate for metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in lipid levels within the cell . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can enhance certain metabolic processes . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can lead to the formation of various metabolites, which can further participate in other biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific compartments, such as the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments can influence various cellular processes, including energy metabolism and oxidative stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can be synthesized through several methods. One common method involves the reaction of acetone with glycerol in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, which is then further reacted with ethylene oxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its combination of a dioxolane ring and an ethanol group, which provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400965 | |
| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-34-7 | |
| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol a useful building block in organic synthesis, particularly in the context of the provided research?
A1: this compound serves as a valuable chiral building block in organic synthesis due to the presence of the 1,3-dioxolane ring. This ring is a protecting group for the 1,2-diol moiety, commonly found in carbohydrates and other natural products.
Q2: Can you explain the role of Mitsunobu conditions in the reaction with this compound as described in the research on a new intercalating nucleic acid?
A2: In the synthesis of a novel intercalating nucleic acid analogue [], this compound is reacted with 4-iodophenol under Mitsunobu conditions. This reaction is significant because it allows for the formation of an ether linkage with inversion of configuration at the alcohol position of this compound. The Mitsunobu reaction, known for its ability to activate alcohols in the presence of a phosphine and an azodicarboxylate, facilitates this stereospecific transformation, which is essential for obtaining the desired stereochemistry in the final nucleic acid analogue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(2,4-Dichlorophenyl)-5-methyltriazol-4-yl]pyrimidin-2-amine](/img/structure/B1351264.png)

![Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B1351269.png)
![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)
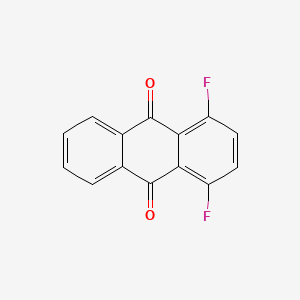
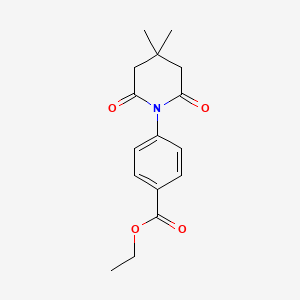
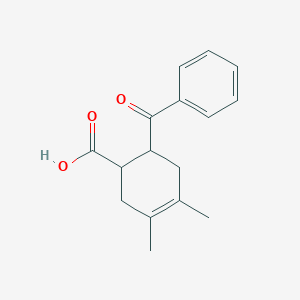


![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
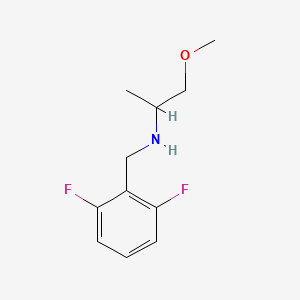
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)
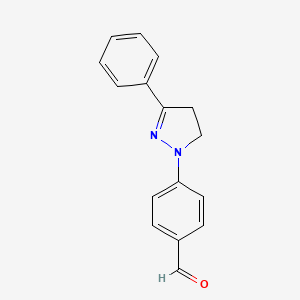
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
